

Cross-resistance studies between Spinetoram and other insecticides

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Spinetoram Cross-Resistance: A Comparative Guide for Researchers

Spinetoram, a second-generation spinosyn insecticide, is a valuable tool in integrated pest management (IPM) programs due to its unique mode of action and favorable environmental profile. However, the emergence of insect resistance poses a significant threat to its long-term efficacy. Understanding the patterns and mechanisms of cross-resistance between **spinetoram** and other insecticides is crucial for developing sustainable resistance management strategies. This guide provides a comprehensive comparison of **spinetoram**'s cross-resistance profile, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Quantitative Cross-Resistance Data

The following tables summarize the reported cross-resistance data for **spinetoram** in various insect pest species. Resistance ratios (RR) are calculated as the LC50 (lethal concentration required to kill 50% of the population) of the resistant strain divided by the LC50 of the susceptible strain.

Table 1: Cross-Resistance between **Spinetoram** and Spinosad

Pest Species	Resistant Strain	Spinetoram RR	Spinosad RR	Citation
Spodoptera frugiperda (Fall Armyworm)	SPT-R	1844	1196	[1]
Frankliniella occidentalis (Western Flower Thrips)	Manavgat	170	312	

Table 2: **Spinetoram** Resistance and Lack of Cross-Resistance to Other Insecticide Classes

Pest Species	Resistant Strain	Insecticide Class	Insecticide	Cross-Resistance Ratio (RR)	Citation
Plutella xylostella (Diamondback Moth)	Resistant to organophosphates, chitin biosynthesis inhibitors, and synthetic pyrethroids	Spinosyn	Spinetoram	Effective (Qualitative)	[2]
Adoxophyes honmai (Smaller Tea Tortrix)	Resistant to ecdysone receptor agonists and diamides	Spinosyn	Spinetoram	Effective (Qualitative)	[2]
Bemisia tabaci (Sweet Potato Whitefly)	Imidacloprid-resistant (B-biotype)	Spinosyn	Spinosad	Low	[3]
Spodoptera frugiperda	Spinosad-resistant	Neonicotinoid	Thiamethoxam	No significant cross-resistance	[3]
Spodoptera frugiperda	Spinosad-resistant	Neonicotinoid	Acetamiprid	No significant cross-resistance	[3]

Note: While several studies suggest a lack of cross-resistance between **spinetoram** and other insecticide classes due to its unique mode of action, quantitative data (resistance ratios) are often not provided. The term "Effective (Qualitative)" indicates that the study reported **spinetoram** was effective against a strain resistant to other insecticides, but did not provide a specific resistance ratio.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for common bioassays and biochemical assays used to assess insecticide resistance.

Insecticide Bioassays

1. Diet-Overlay Bioassay for Lepidopteran Larvae (e.g., *Spodoptera frugiperda*)

- Objective: To determine the lethal concentration (LC50) of an insecticide.
- Procedure:
 - Prepare a series of insecticide concentrations in a suitable solvent (e.g., acetone).
 - Dispense a standard volume of an artificial diet into the wells of a multi-well plate.
 - Once the diet has solidified, apply a small, uniform volume of each insecticide dilution to the surface of the diet in each well.
 - Allow the solvent to evaporate completely.
 - Introduce one larva of a specific instar (e.g., third instar) into each well.
 - Seal the plates and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
 - Assess mortality after a specified period (e.g., 48-72 hours). Larvae that do not move when prodded are considered dead.
 - Analyze the concentration-mortality data using probit analysis to calculate the LC50 values.

2. Leaf-Dip Bioassay for Thrips (e.g., *Frankliniella occidentalis*, *Thrips palmi*)

- Objective: To determine the LC50 of an insecticide.
- Procedure:

- Prepare serial dilutions of the insecticide in water containing a non-ionic surfactant (e.g., Triton X-100).
- Excise leaf discs from an appropriate host plant (e.g., bean, pepper).
- Dip each leaf disc into an insecticide solution for a set time (e.g., 10 seconds).
- Allow the leaf discs to air dry completely.
- Place the treated leaf discs in a petri dish or a similar container with a moistened filter paper to maintain humidity.
- Introduce a known number of adult thrips onto each leaf disc.
- Seal the containers and incubate under controlled conditions.
- Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
- Calculate LC50 values using probit analysis.

Biochemical Assays for Resistance Mechanisms

1. Cytochrome P450 Monooxygenase (P450) Activity Assay

- Objective: To measure the activity of P450 enzymes, which are often involved in the metabolic detoxification of insecticides.
- Method: A common method involves the use of a model substrate like 7-ethoxycoumarin O-deethylase (ECOD).
- Procedure:
 - Homogenize individual insects or a pool of insects in a phosphate buffer.
 - Centrifuge the homogenate to obtain the microsomal fraction, which is rich in P450s.
 - In a microplate, combine the microsomal preparation with a reaction buffer containing the substrate (7-ethoxycoumarin) and NADPH (as a cofactor).

- Incubate the mixture at a specific temperature for a set time.
- Stop the reaction by adding a glycine buffer-ethanol mixture.[4][5][6]
- The product of the reaction, 7-hydroxycoumarin, is fluorescent and can be quantified using a fluorometer.
- Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

2. Esterase (EST) Activity Assay

- Objective: To quantify the activity of esterase enzymes, another major group of detoxification enzymes.
- Method: This assay often uses α -naphthyl acetate as a substrate.
- Procedure:
 - Prepare an insect homogenate in a phosphate buffer.
 - Centrifuge to obtain the supernatant containing the enzymes.
 - In a microplate, mix the enzyme preparation with the substrate solution (α -naphthyl acetate).
 - Incubate at a controlled temperature.
 - Add a solution of Fast Blue B salt to stop the reaction and develop a colored product (diazonium dye).
 - Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
 - Calculate the enzyme activity based on a standard curve prepared with known concentrations of α -naphthol.[7]

3. Glutathione S-Transferase (GST) Activity Assay

- Objective: To measure the activity of GSTs, which are involved in the conjugation of xenobiotics with glutathione for excretion.
- Method: A widely used method employs 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.
- Procedure:
 - Prepare a cytosolic fraction from insect homogenates.
 - In a microplate, combine the enzyme preparation with a reaction mixture containing reduced glutathione (GSH) and CDNB.[\[7\]](#)
 - The conjugation of GSH to CDNB results in a product that absorbs light at 340 nm.
 - Monitor the increase in absorbance over time using a spectrophotometer.
 - Calculate the GST activity based on the rate of product formation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mechanisms of Resistance and Signaling Pathways

Resistance to **spinetoram** primarily involves two main mechanisms: target-site insensitivity and enhanced metabolic detoxification.

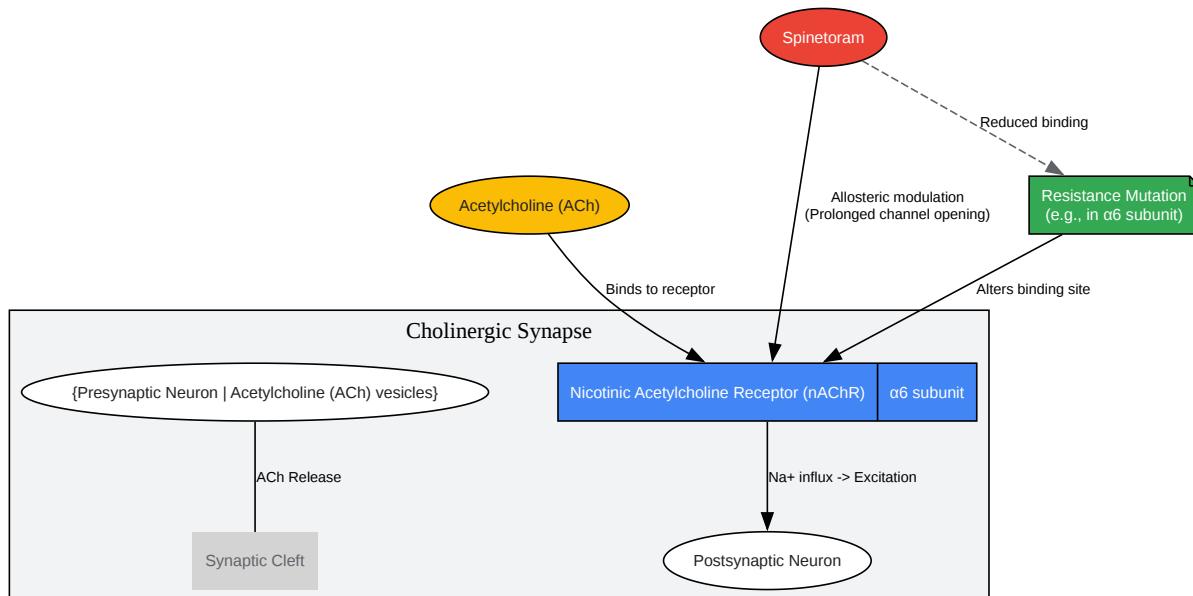
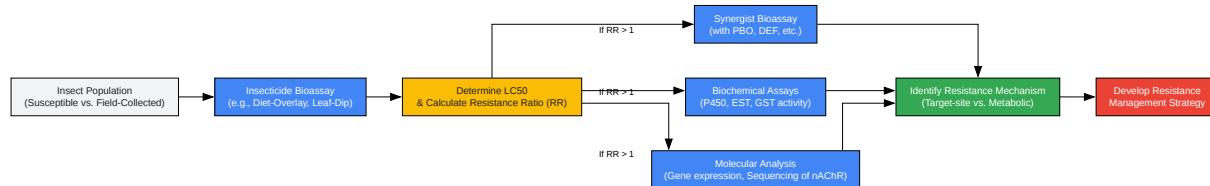
1. Target-Site Insensitivity: **Spinetoram** acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[\[2\]](#) Mutations in the nAChR subunits, particularly the $\alpha 6$ subunit, can reduce the binding affinity of **spinetoram**, thereby conferring resistance. This is a common mechanism of resistance to spinosyn insecticides.

2. Metabolic Resistance: Overexpression or increased activity of detoxification enzymes can lead to the rapid breakdown of **spinetoram** before it reaches its target site. The primary enzyme families implicated in **spinetoram** resistance are:

- Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of insecticides.

- Esterases: These enzymes hydrolyze ester bonds, which can be a detoxification pathway for certain insecticides.

The following diagrams illustrate the experimental workflow for identifying resistance mechanisms and the signaling pathway at the synapse affected by **spinetoram** and resistance mutations.



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